2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone
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Overview
Description
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound that features a combination of furan, piperazine, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl piperazine intermediate, which is then coupled with the quinoline derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents such as acetonitrile and bases like potassium carbonate, followed by refluxing to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-2,3-dione derivatives, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Pyrimidine-derived indole ribonucleosides: Exhibits antiproliferative and antiviral activities.
Uniqueness
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE is unique due to its combination of furan, piperazine, and quinoline moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C24H27N3O5/c1-16-13-24(2,3)27(18-12-21-20(11-17(16)18)31-15-32-21)22(28)14-25-6-8-26(9-7-25)23(29)19-5-4-10-30-19/h4-5,10-13H,6-9,14-15H2,1-3H3 |
InChI Key |
QLNXUZMVLOHPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C(=O)C5=CC=CO5)(C)C |
Origin of Product |
United States |
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